molecular formula C24H28N2O B2770285 (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone CAS No. 18977-38-3

(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone

Cat. No.: B2770285
CAS No.: 18977-38-3
M. Wt: 360.5 g/mol
InChI Key: XRJCFZUOXQVWGF-UHFFFAOYSA-N
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Description

(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone is an organic compound that belongs to the family of cyclohexanone derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale condensation reactions. These processes may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. Purification steps such as recrystallization or chromatography are typically employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene groups back to the corresponding benzyl groups.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can lead to a variety of substituted cyclohexanone derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays.

    Industry: The compound’s unique properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino groups and benzylidene moieties may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2Z,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone: Similar structure but with methoxy groups instead of dimethylamino groups.

    (2Z,6E)-2,6-bis(4-nitrobenzylidene)cyclohexanone: Contains nitro groups, which can significantly alter its chemical properties.

    (2Z,6E)-2,6-bis(4-hydroxybenzylidene)cyclohexanone:

Uniqueness

(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone is unique due to the presence of dimethylamino groups, which can impart distinct electronic and steric properties

Properties

CAS No.

18977-38-3

Molecular Formula

C24H28N2O

Molecular Weight

360.5 g/mol

IUPAC Name

2,6-bis[[4-(dimethylamino)phenyl]methylidene]cyclohexan-1-one

InChI

InChI=1S/C24H28N2O/c1-25(2)22-12-8-18(9-13-22)16-20-6-5-7-21(24(20)27)17-19-10-14-23(15-11-19)26(3)4/h8-17H,5-7H2,1-4H3

InChI Key

XRJCFZUOXQVWGF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O

solubility

not available

Origin of Product

United States

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